N-(2-adamantyl)-4-bromobenzamide
Description
N-(2-Adamantyl)-4-bromobenzamide is a benzamide derivative featuring a bromine atom at the para position of the benzene ring and a 2-adamantyl group attached to the amide nitrogen.
Properties
IUPAC Name |
N-(2-adamantyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLWMFBGCSKYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-4-bromobenzamide typically involves the reaction of 2-adamantylamine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is typically achieved through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-4-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of N-(2-adamantyl)-4-substituted benzamides.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(2-adamantyl)-4-aminobenzamide.
Scientific Research Applications
Medicinal Chemistry
N-(2-adamantyl)-4-bromobenzamide has garnered attention for its potential medicinal applications:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, likely due to their ability to penetrate cell membranes and interact with viral proteins, inhibiting replication.
- Anti-inflammatory Properties : Research indicates that derivatives of adamantane can inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Biological Interaction Studies
The biological activity of this compound is linked to its structural features:
- Binding Affinity : Interaction studies reveal that the compound may bind effectively to specific proteins or nucleic acids, enhancing its therapeutic potential .
- Mechanism of Action : Molecular docking studies indicate that the compound may inhibit key enzymes involved in disease pathways, making it a candidate for drug development targeting various conditions .
Comparative Analysis of Related Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Feature | Unique Aspect |
|---|---|---|
| This compound | Bromine at para position | Enhanced reactivity profile due to bromine position |
| N-(2-adamantyl)-2-chlorobenzamide | Chlorine instead of bromine | Potentially less reactive than its brominated counterpart |
| N-(2-adamantyl)-2-iodobenzamide | Iodine instead of bromine | Higher reactivity due to iodine's larger size |
This table illustrates how variations in halogen substitution can influence the reactivity and biological activity of adamantane derivatives.
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
- Study on Antiviral Properties : A study demonstrated that this compound effectively inhibited viral replication in vitro, showcasing its potential as an antiviral agent against specific pathogens .
- Research on Anti-inflammatory Effects : Another investigation revealed that this compound reduced inflammation markers in cellular models, supporting its application in inflammatory disease treatment .
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-4-bromobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Nitro-Substituted Derivatives
Example : N-(2-Nitrophenyl)-4-bromobenzamide (–3)
- Synthesis : Refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile yields the compound, which crystallizes with two molecules (A and B) per asymmetric unit .
- Structural Features : The nitro group introduces strong electron-withdrawing effects, influencing hydrogen bonding and supramolecular arrangements. Comparisons with 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) reveal differences in bond lengths and angles due to methoxy vs. nitro substituents .
- Activity: Not explicitly reported, but nitro groups often enhance reactivity in medicinal chemistry.
Methoxy-Substituted Derivatives
Example : 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) (–2)
- Synthesis : Similar to nitro derivatives but with a methoxy group, which is electron-donating.
Alkyl and Aryl Substituents
Example 1 : N-Ethyl-4-bromobenzamide ()
- Synthesis : Derived from 4-bromobenzoyl chloride and ethylamine.
- Features : Smaller alkyl groups improve solubility compared to bulky adamantyl but reduce steric hindrance, possibly lowering target binding specificity.
Heterocyclic Derivatives
Example 1 : N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-bromobenzamide ()
- Features : The pyrazole ring enables hydrogen bonding and π-π stacking, enhancing interactions with enzymes or receptors.
Example 2 : N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide ()
Bis-Benzamide Derivatives
Example : N,N’-(Dodecane-1,12-diyl)bis(4-bromobenzamide) ()
- Synthesis: Prepared from 1,12-diaminododecane and 4-bromobenzoyl chloride (92% yield).
- Activity : Demonstrates antibacterial effects against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Solubility |
|---|---|---|---|---|
| This compound | C₁₇H₂₀BrNO | 334.25 | ~4.5 | Low (hydrophobic) |
| N-Ethyl-4-bromobenzamide | C₉H₁₀BrNO | 228.09 | ~2.8 | Moderate |
| N-(Phenylcarbamothioyl)-4-bromobenzamide | C₁₄H₁₁BrN₂OS | 335.22 | ~3.9 | Low |
Key Research Findings
- Anticancer Activity : Thiourea derivatives like N-(phenylcarbamothioyl)-4-bromobenzamide show significant cytotoxicity, suggesting that the adamantyl analog might leverage similar mechanisms with enhanced stability .
- Antibacterial Effects : Bis-benzamides with bromine substituents exhibit activity against Gram-positive and Gram-negative bacteria, highlighting the role of halogen atoms in enhancing efficacy .
- Structural Insights : Bulky substituents (e.g., adamantyl) may improve binding to hydrophobic pockets in proteins, though this requires validation via crystallography or docking studies.
Q & A
Q. What are the common synthetic routes for N-(2-adamantyl)-4-bromobenzamide, and what analytical methods validate its purity?
The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 2-adamantylamine. Key steps include:
- Activation of the carboxyl group : Use of coupling agents like EDCI or DCC to form an active ester intermediate.
- Amide bond formation : Reaction with 2-adamantylamine under inert conditions (e.g., nitrogen atmosphere) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Validation : - NMR spectroscopy (¹H/¹³C) confirms connectivity and functional groups.
- Mass spectrometry (MS) verifies molecular weight .
- HPLC assesses purity (>95% typically required for biological studies) .
Q. What preliminary biological activities are associated with bromobenzamide derivatives, and how are these assays designed?
Bromobenzamide analogs exhibit:
- Antimicrobial activity : Tested against Mycobacterium tuberculosis via microplate Alamar Blue assays (MIC values reported) .
- Kinase inhibition : Screened against tyrosine kinases (e.g., EGFR) using fluorescence-based phosphorylation assays .
Assay design : - Dose-response curves : Compounds tested at 0.1–100 µM concentrations.
- Controls : Include standard inhibitors (e.g., isoniazid for TB assays) and solvent-only blanks .
Q. How does the adamantyl group influence the compound’s physicochemical properties?
The adamantyl moiety enhances:
- Lipophilicity : Measured via logP values (e.g., >3.5 for adamantyl derivatives), improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450 oxidation due to its rigid, bulky structure .
- Thermal stability : High melting points (>200°C) observed in differential scanning calorimetry (DSC) .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) with 15–20% yield improvement .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantyl intermediates .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling in bromobenzamide functionalization .
Q. What mechanistic insights explain the bioactivity of adamantyl-containing bromobenzamides?
- Target engagement : Molecular docking studies suggest adamantyl groups occupy hydrophobic pockets in kinase ATP-binding sites (e.g., EGFR), disrupting substrate binding .
- ROS modulation : Bromobenzamide derivatives induce reactive oxygen species (ROS) in bacterial cells, validated via DCFH-DA fluorescence assays .
- Resistance profiling : Adamantyl derivatives show reduced efflux pump susceptibility in Staphylococcus aureus compared to non-bulky analogs .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and selectivity?
- Bromine vs. chlorine : Bromine’s larger atomic radius enhances π-stacking in aromatic enzyme pockets, increasing potency (e.g., 2x lower MIC for Br vs. Cl in TB assays) .
- Adamantyl positional isomers : 2-adamantyl derivatives show higher kinase inhibition (IC₅₀ = 0.8 µM) than 1-adamantyl analogs (IC₅₀ = 2.3 µM) due to steric alignment .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Metabolic stability testing : Compare hepatic microsomal half-lives to account for differential metabolism in cell-based vs. in vivo studies .
- Structural validation : Single-crystal X-ray diffraction confirms batch-to-batch consistency in adamantyl geometry .
Q. What comparative studies highlight the advantages of this compound over related analogs?
- Selectivity profiling : In kinase panels, the compound exhibits >50-fold selectivity for ABL1 over VEGFR2, attributed to adamantyl-induced steric exclusion .
- Toxicity screening : Lower cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to benzothiazole-containing analogs (CC₅₀ = 20 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
